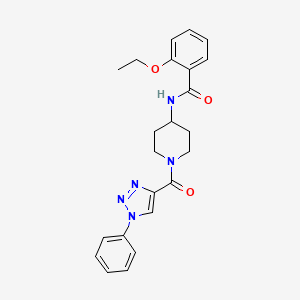

2-ethoxy-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

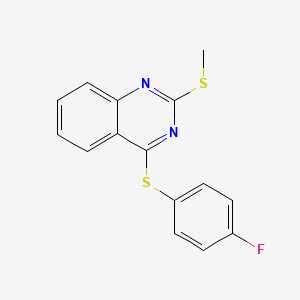

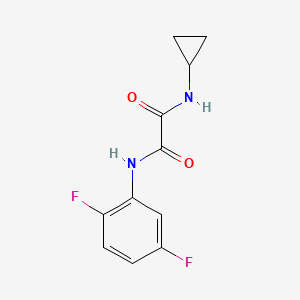

“2-ethoxy-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide” is a compound that contains a 1,2,3-triazole ring, which is a five-membered heterocyclic ring with three nitrogen atoms and two carbon atoms . This compound is not naturally occurring but is synthesized in laboratories . It is part of a class of compounds known as triazoles, which have been intensely investigated due to their excellent properties .

Synthesis Analysis

The synthesis of 1,2,3-triazole derivatives, including “2-ethoxy-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide”, involves various synthetic routes. These routes have been developed over the past 21 years and use various metal catalysts such as Cu, Ni, Ru, Ir, Rh, Pd, Au, Ag, Zn, and Sm . The synthetic routes also involve organocatalysts, metal-free as well as solvent- and catalyst-free neat syntheses .Molecular Structure Analysis

The 1,2,3-triazole ring in “2-ethoxy-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide” is an unsaturated, π-excessive, five-membered heterocycle with a 6π delocalized electron ring system, which gives it an aromatic character . The ring is made up of three nitrogens and two carbons, all five atoms are sp2-hybridized .Chemical Reactions Analysis

Triazoles, including “2-ethoxy-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide”, can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, paving the way for the construction of diverse novel bioactive molecules .Wissenschaftliche Forschungsanwendungen

Cancer Research

This compound has shown promise in cancer research due to its cytotoxic activity against various cancer cell lines. The selectivity and effectiveness of such compounds can lead to the development of new cancer therapies . The ability to target cancer cells with minimal effects on healthy cells is a significant advantage in chemotherapy.

Medicinal Chemistry

In medicinal chemistry, derivatives of this compound have been explored for their therapeutic potential. They have shown effective cytotoxic activity, which could be harnessed to develop new drugs with nanomolar potency against different types of cancer . This highlights the compound’s role in the design of potent and selective anticancer agents.

Biotechnology

The compound’s selectivity against cancer cell lines also makes it a valuable tool in biotechnology for the development of targeted cancer treatments. Its properties could be used to create more effective biotechnological applications, such as in the engineering of molecules that can selectively bind to cancerous cells .

Industrial Applications

While direct references to industrial applications of this specific compound were not found, related triazole derivatives are known to possess a broad range of chemical and biological properties. These include antimicrobial, anti-inflammatory, and antitumor activities, which can be utilized in various industrial processes .

Environmental Applications

The compound’s derivatives, particularly those containing the imidazole ring, have been studied for their antioxidant activity. This activity is crucial in environmental applications where oxidative stress can cause significant damage. Antioxidants can help mitigate these effects, potentially leading to environmental protection strategies .

Agricultural Applications

In agriculture, the compound’s derivatives could be explored for their potential as inhibitors of microbial resistance, which is a growing concern. The ability to inhibit enzymes like MCR-1 suggests that these compounds could play a role in developing new agricultural antibiotics to combat resistant bacteria .

Wirkmechanismus

Target of Action

It is known that the1,2,3-triazole moiety in the compound structure can actively contribute to binding to the active site of enzymes

Mode of Action

The triazole moieties and the triazole-linked aromatic rings of similar compounds have been speculated to stabilize the active site of their target enzymes through a multitude of van der Waals interactions . This could potentially lead to the inactivation of the enzyme’s catalytic site . .

Zukünftige Richtungen

The future of 1,2,3-triazole derivatives, including “2-ethoxy-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide”, looks promising. They have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines . They are useful for creating molecular libraries of various functionalized 1,2,3-triazoles . The development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry .

Eigenschaften

IUPAC Name |

2-ethoxy-N-[1-(1-phenyltriazole-4-carbonyl)piperidin-4-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O3/c1-2-31-21-11-7-6-10-19(21)22(29)24-17-12-14-27(15-13-17)23(30)20-16-28(26-25-20)18-8-4-3-5-9-18/h3-11,16-17H,2,12-15H2,1H3,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKDSXDVCLGKDNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol](/img/structure/B2872642.png)

![2-(benzo[d]thiazol-2-ylthio)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide](/img/structure/B2872645.png)

![7-(cyclopropylamino)-2-(4-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2872646.png)

![(E)-2-cyano-N-(3-methoxyphenyl)-3-[5-(4-morpholin-4-ylsulfonylphenyl)furan-2-yl]prop-2-enamide](/img/structure/B2872654.png)

![2-Chloro-N-[[2-(1,1-dioxo-1,2-thiazolidin-2-yl)cyclopentyl]methyl]acetamide](/img/structure/B2872656.png)